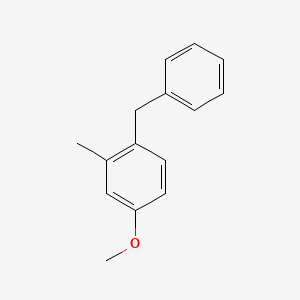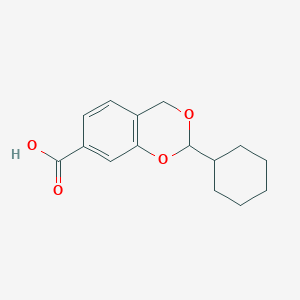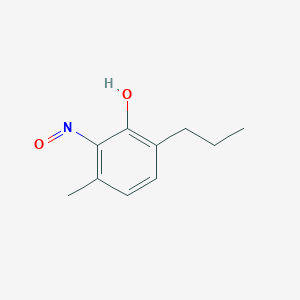
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is a complex organic compound that belongs to the class of triazolo-dithiadiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dithiadiazine moiety. The final steps often include the attachment of the phenyl and methylphenoxy groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and green chemistry principles are often employed to minimize waste and reduce energy consumption.
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its unique chemical structure may allow for the development of new drugs with specific mechanisms of action, targeting various diseases and medical conditions.
Industry
In industry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- may be used in the production of specialty chemicals, polymers, or advanced materials. Its properties can be tailored to meet specific industrial needs, such as improved stability, reactivity, or performance.
作用機序
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s unique structure allows it to bind selectively to specific targets, enhancing its efficacy and reducing potential side effects.
類似化合物との比較
Similar Compounds
Similar compounds to (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- include other triazolo-dithiadiazine derivatives, such as:
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-chlorophenoxy)methyl)-N-phenyl-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methoxyphenoxy)methyl)-N-phenyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- lies in its specific substitution pattern and functional groups. These features confer distinct chemical properties, reactivity, and potential applications compared to other similar compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
特性
CAS番号 |
127399-35-3 |
|---|---|
分子式 |
C17H15N5OS2 |
分子量 |
369.5 g/mol |
IUPAC名 |
6-[(4-methylphenoxy)methyl]-N-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |
InChI |
InChI=1S/C17H15N5OS2/c1-12-7-9-14(10-8-12)23-11-15-19-20-17-22(15)21-16(24-25-17)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
InChIキー |
XGLDZYCUFYDOFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



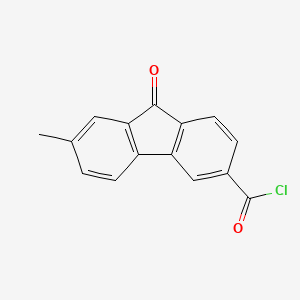
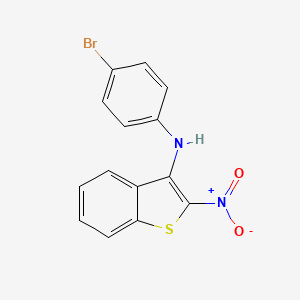
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
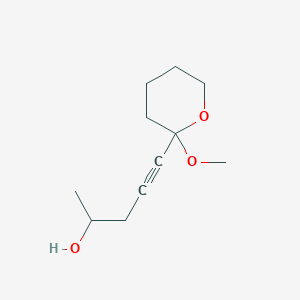
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
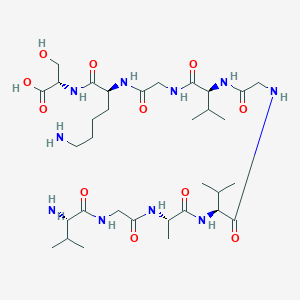
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
